molecular formula C14H17NO3S B3063201 5-n-Heptyl-6-hydroxy-4,7-dioxobenzothiazole CAS No. 611207-02-4

5-n-Heptyl-6-hydroxy-4,7-dioxobenzothiazole

Cat. No.: B3063201
CAS No.: 611207-02-4
M. Wt: 279.36 g/mol
InChI Key: PJALLUJRPFUWAF-UHFFFAOYSA-N
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Description

5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione (CAS Number: 611207-02-4 , DrugBank ID: DB07636 , PubChem CID: 5288033 ) is an experimental small molecule with a molecular formula of C 14 H 17 NO 3 S and an average molecular weight of 279.35 g/mol . This benzothiazole-dione compound is of significant research interest due to its characterized role as an inhibitor of the mitochondrial electron transport chain. Biochemical studies indicate that its primary mechanism of action involves targeting Complex III (cytochrome b c 1 complex) . It has been shown to interact with key subunits of this complex, including Cytochrome b , the Rieske iron-sulfur protein , and Cytochrome c 1 , thereby disrupting cellular energy metabolism. The compound has been utilized in structural biology research, with its binding mode elucidated in Protein Data Bank entry 1P84 . Its well-defined molecular structure and specific protein interactions make it a valuable chemical tool for studying oxidative phosphorylation , mitochondrial function , and the mechanisms of enzyme inhibition in the respiratory chain. 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione is supplied for research applications only and is not approved for human or veterinary therapeutic use . Researchers should consult the safety data sheet and handle this product in accordance with all applicable laboratory and biosafety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

611207-02-4

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

5-heptyl-4-hydroxy-1,3-benzothiazole-6,7-dione

InChI

InChI=1S/C14H17NO3S/c1-2-3-4-5-6-7-9-11(16)10-14(19-8-15-10)13(18)12(9)17/h8,16H,2-7H2,1H3

InChI Key

PJALLUJRPFUWAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C2=C(C(=O)C1=O)SC=N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride. The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2O\text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

In this case, the heptyl group is introduced as the R group, and the reaction is carried out under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxy Group

The ionized 6-hydroxy group (pKa ≈ 6.1 in micellar environments ) acts as a nucleophilic site. This group participates in:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form ether derivatives.

  • Acylation : Forms esters with acyl chlorides (e.g., acetyl chloride) in anhydrous solvents like THF.

Key Structural Insight :
The hydroxy group’s ionization state stabilizes transition states via hydrogen bonding with His181 (in cytochrome bc1 complex models) and Tyr279 residues, enhancing reactivity .

Electrophilic Aromatic Substitution

The electron-rich benzothiazole-dione ring undergoes electrophilic substitutions:

Reaction TypeConditionsProductsReferences
Nitration HNO₃/H₂SO₄, 0–5°C2-Nitro derivatives
Sulfonation H₂SO₄, 80°C2-Sulfonic acid derivatives

Mechanistic Note :
The 4,7-dione system directs substitution to the 2-position due to electron-withdrawing effects .

Oxidation-Reduction Reactions

The quinone-dione system enables reversible redox activity:

  • Oxidation : Forms a fully conjugated quinone structure under aerobic conditions .

  • Reduction : Sodium dithionite reduces the dione to a hydroquinone intermediate, detectable via UV-Vis spectroscopy (λₘₐₓ shift from 320 nm to 290 nm) .

Biological Relevance :
In cytochrome bc1 complex inhibition, redox cycling contributes to bifurcated electron transfer disruption .

Coordination Chemistry

The compound forms stable complexes with transition metals via:

  • Oxyanion Coordination : Binds Fe³⁺ or Cu²⁺ through the ionized hydroxy group.

  • Dione Chelation : Engages in bidentate coordination with the 4,7-dione oxygen atoms.

Example Complex :
[Fe(C₁₄H₁₆NO₃S)₂]Cl exhibits a square planar geometry (confirmed by X-ray crystallography).

Enzyme Inhibition Mechanism

While not a direct chemical reaction, its binding to the Qo site of cytochrome bc1 involves:

  • Hydrogen Bonding : Stabilizes the hydroxyquinone anion via His181 and Tyr279 .

  • Proton Transfer : Glu272 rotates away, disrupting proton exit pathways critical for ubiquinol oxidation .

pH Dependence :
Inhibition efficacy decreases at alkaline pH (>7.5) due to His181 protonation .

Derivatization for Enhanced Bioactivity

Structural modifications include:

  • Alkyl Chain Elongation : Extending the heptyl side chain improves hydrophobic interactions in enzyme pockets .

  • Heterocycle Fusion : Condensation with thiazole or triazole rings enhances antitrypanosomal activity (EC₅₀ ≈ 0.51 nM in bis-benzothiazole analogs) .

Scientific Research Applications

5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets. It has been shown to interact with components of the cytochrome b-c1 complex, which is part of the mitochondrial respiratory chain. This interaction can affect the electron transport chain and ATP synthesis, leading to various biological effects .

Comparison with Similar Compounds

Alkyl-Substituted Benzothiazole-diones

  • 5-n-Undecyl-6-hydroxy-4,7-dioxobenzothiazole: Shares the benzothiazole-dione core but substitutes the heptyl chain with a longer undecyl (C₁₁H₂₃) group. Both compounds exhibit metal ion-binding capabilities, suggesting a shared pharmacophore .

Benzimidazole-4,7-diones (e.g., Compound 14c)**

  • Core Structure : Replaces benzothiazole with benzimidazole, retaining the 4,7-dione motif.
  • Substituents : Derivatives like 14c (C₂₁H₁₈ClF₃N₄O₃) feature trifluoromethyl, chloro, and benzoylpiperidinyl groups, synthesized via aryl acylation with yields ranging from 43% to 77% .
  • Activity : These compounds target P2X3 receptors, implicating them in pain and inflammation pathways. The electron-withdrawing substituents (e.g., Cl, CF₃) may enhance binding affinity compared to the hydroxyl-heptyl group in 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione .

Thiaplakortone Analogs (Indole-diones)**

  • Core Structure: Tricyclic indole-4,7-dione scaffolds synthesized from 1H-indole-4,7-dione and aminoethanesulfinic acid .
  • Activity: Demonstrated potent antiplasmodial activity against Plasmodium falciparum (IC₅₀ < 500 nM) but exhibited low selectivity over human fibroblasts . The planar tricyclic system contrasts with the monocyclic benzothiazole-dione, likely influencing parasite vs. host cell targeting.

Pyrido-pyrimidine-diones**

  • Core Structure : Dibrominated pyrido[4,3-d]pyrimidine-5,7-diones, forming spiro derivatives with binucleophilic reagents .
  • Synthesis : Microwave-assisted bromination improved yields and reduced reaction times compared to traditional methods.
  • Activity : Moderate antimicrobial effects were observed, though less potent than specialized antibiotics. The spiro architecture may limit bioavailability compared to linear alkyl chains in benzothiazole-diones .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Synthesis Method Molecular Weight (g/mol)
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione Benzothiazole-4,7-dione Heptyl (C₇H₁₅), hydroxy Metal ion binding, experimental drug Not specified 279.35
5-n-Undecyl-6-hydroxy-4,7-dioxobenzothiazole Benzothiazole-4,7-dione Undecyl (C₁₁H₂₃), hydroxy Metal ion binding Not specified ~337.47 (estimated)
Benzimidazole-4,7-dione (14c) Benzimidazole-4,7-dione Trifluoromethyl, chloro, benzoylpiperidinyl P2X3 receptor modulation Acylation (43–77% yield) 488.85
Thiaplakortone analog Indole-4,7-dione Tricyclic, aminoethylsulfinic acid Antiplasmodial (IC₅₀ < 500 nM) Regioselective oxidation ~350–400 (varies)
Pyrido-pyrimidine-dione Pyrido[4,3-d]pyrimidine Brominated spiro derivatives Antimicrobial (moderate) Microwave-assisted bromination ~400–450 (varies)

Key Findings

Alkyl Chain Impact : Longer alkyl chains (e.g., undecyl) increase lipophilicity but may reduce solubility, whereas shorter chains (heptyl) balance permeability and bioavailability .

Heterocycle Influence : Benzimidazole and indole cores exhibit distinct target profiles (P2X3 receptors vs. antiplasmodial activity) compared to benzothiazole-diones, underscoring the role of heteroatom arrangement .

Synthetic Efficiency : Microwave-assisted methods in pyrido-pyrimidine-dione synthesis offer environmental and yield advantages over traditional routes .

Biological Activity

5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione is a synthetic compound belonging to the benzothiazole family, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₇NO₃S
  • Molecular Weight : 279.36 g/mol
  • CAS Number : 611207-02-4

The biological activity of 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to affect the mitochondrial respiratory chain by interacting with components of the cytochrome b-c1 complex. This interaction can disrupt ATP synthesis and influence cellular metabolism.

Antimicrobial Activity

Research indicates that 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting growth and viability.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of PPARγ signaling.

Cell Line IC50 (µM) Effect
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest

These findings highlight its potential utility in cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy :
    In a study published in Frontiers in Microbiology, researchers explored the efficacy of various benzothiazole derivatives, including 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione. They found that this compound significantly inhibited the growth of resistant strains of bacteria when used in combination with conventional antibiotics, suggesting a synergistic effect that could enhance treatment outcomes for infections caused by resistant pathogens .
  • Evaluation of Anticancer Properties :
    A recent investigation examined the anticancer effects of several benzothiazole derivatives on breast cancer cell lines. The study concluded that 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione demonstrated promising results in reducing cell proliferation and inducing apoptosis through PPARγ-mediated pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione with high purity?

  • Methodological Answer : Begin with a nucleophilic substitution or condensation reaction, leveraging reflux conditions (e.g., 7 hours at elevated temperatures as seen in benzothiazole syntheses) . Purification via column chromatography (silica gel, gradient elution) or recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) ensures high purity. Monitor intermediate steps using thin-layer chromatography (TLC) to track reaction progress . For separation challenges, consider membrane technologies or centrifugal partitioning chromatography, as outlined in chemical engineering design frameworks .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton and carbon environments, complemented by FT-IR for functional group validation (e.g., hydroxy and thiazole rings).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight confirmation.
  • X-ray Diffraction : Single-crystal XRD for definitive structural elucidation, particularly to resolve ambiguities in regiochemistry .
  • Electrochemical Analysis : Cyclic voltammetry to assess redox behavior linked to the quinone moiety .

Q. What experimental protocols ensure stability assessment under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperature (25–60°C), humidity (40–80% RH), and pH gradients (2–12). Monitor degradation via HPLC-UV/Vis or LC-MS, quantifying half-life under each condition. Use Arrhenius plots to extrapolate shelf-life predictions. For light sensitivity, employ photostability chambers with UV-Vis irradiation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for novel derivatives of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. Use reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways, prioritizing substituent effects on the benzothiazole core. Validate predictions with microkinetic modeling and experimental rate constants . Integrate machine learning to screen solvent systems and catalysts, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic or reactivity data?

  • Methodological Answer : Cross-validate conflicting data using orthogonal techniques:

  • For NMR discrepancies, compare experimental shifts with computed chemical shifts (GIAO-DFT).
  • If reactivity anomalies arise (e.g., unexpected byproducts), employ tandem MS/MS or 1H^1H-DOSY to detect transient intermediates.
  • Apply comparative case studies from analogous benzothiadiazole systems to contextualize outliers, aligning with methodological frameworks for data reconciliation .

Q. How can interdisciplinary approaches enhance mechanistic understanding of its redox behavior?

  • Methodological Answer : Combine experimental electrochemistry with computational Marcus theory analysis to model electron-transfer kinetics. Use spectroelectrochemical cells to correlate redox states with UV-Vis/NIR spectral changes. For heterogeneous systems (e.g., catalytic cycles), apply operando XAFS or EPR to probe active sites .

Q. What reactor designs are optimal for scaling up synthesis while maintaining yield?

  • Methodological Answer : Use continuous-flow reactors with in-line analytics (e.g., PAT tools) to monitor real-time conversion. Optimize parameters (residence time, mixing efficiency) via CFD simulations. For exothermic steps, implement jacketed reactors with precise temperature control, referencing chemical engineering frameworks for scalability .

Q. How do steric and electronic effects of the heptyl chain influence supramolecular assembly?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess alkyl chain packing in crystal lattices or micellar systems. Pair with SAXS/WAXS to experimentally validate predicted morphologies. Compare with shorter/longer alkyl analogs to isolate chain-length effects .

Methodological Notes

  • Safety Protocols : Adhere to advanced lab safety standards, including fume hood use for volatile intermediates and waste segregation per institutional Chemical Hygiene Plans .
  • Data Validation : Ensure reproducibility by repeating critical experiments across independent labs, using standardized reference materials .

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